4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol
Overview
Description
4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C13H18O4S. It is characterized by its unique structure, which includes a methanesulfonyl group attached to a propoxy chain, linked to an inden-1-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-inden-1-ol as the starting material.
Propoxylation: The hydroxyl group of the inden-1-ol is converted to a propoxy group through a reaction with 3-chloropropyl methanesulfonate.
Purification: The resulting product is purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can occur at various positions on the inden-1-ol core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be employed in biological studies to investigate its interactions with biological systems.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol can be compared to other similar compounds, such as:
Indenols: Other indenol derivatives with different substituents.
Methanesulfonates: Compounds containing methanesulfonyl groups attached to various structures.
Properties
IUPAC Name |
4-(3-methylsulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)9-3-8-17-13-5-2-4-10-11(13)6-7-12(10)14/h2,4-5,12,14H,3,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWSGDGJFXBFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=CC=CC2=C1CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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